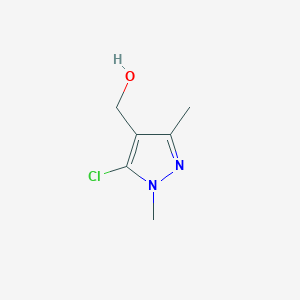
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide is a useful research compound. Its molecular formula is C16H20BrN3O4 and its molecular weight is 398.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tyrosine Kinase Inhibitors
Quinazoline derivatives have been extensively studied for their potential as tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). One study highlighted the potent inhibition of EGFR tyrosine kinase activity by a series of quinazoline analogs, demonstrating the steep structure-activity relationships within this class. The ability to bind competitively at the ATP site of the EGFR suggests a mechanism by which these compounds could be optimized for therapeutic applications in cancer treatment (Bridges et al., 1996).
Antimicrobial Activities
Quinazoline derivatives have also shown promise in antimicrobial applications. A study on new quinoline derivatives carrying a 1,2,3-triazole moiety revealed that these compounds exhibited moderate to very good antibacterial and antifungal activities against pathogenic strains. This suggests their potential utility in developing new antimicrobial agents (Thomas et al., 2010).
Antioxidant Properties
Research has also explored the antioxidant properties of bromophenols and related compounds, indicating the potential for these molecules in oxidative stress-related conditions. One study on bromophenols from the marine red alga Rhodomela confervoides found that these compounds exhibited potent antioxidant activities, suggesting that similar brominated quinazoline derivatives could have comparable effects (Li et al., 2011).
Anticancer Activities
The modification of quinazoline derivatives to improve their anticancer activities has been a focus of several studies. For example, research on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogs revealed that these compounds act as tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors. This highlights the potential for structurally similar compounds in cancer therapy (Cui et al., 2017).
特性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O4/c1-24-9-3-7-18-14(21)4-2-8-20-15(22)12-10-11(17)5-6-13(12)19-16(20)23/h5-6,10H,2-4,7-9H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSIIXSWPFFWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

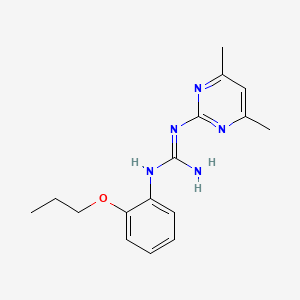

![4-{[1-(3-bromobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2569084.png)
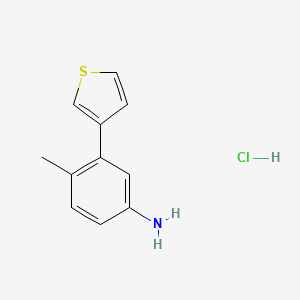
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2569092.png)
![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2569093.png)
![2-((2-chlorobenzyl)thio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2569094.png)
![Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2569095.png)
![9-((4-(3-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2569096.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2569097.png)
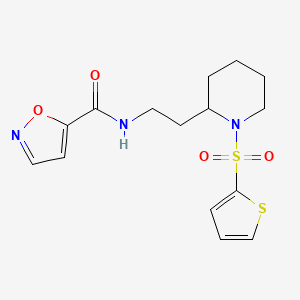
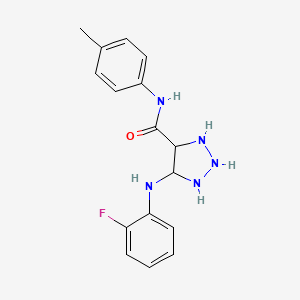
![1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2569103.png)
